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Compound of Interest

Compound Name:
Butanedinitrile, 2,3-diethyl-2,3-

dimethyl-

Cat. No.: B145516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a tetra-substituted succinonitrile derivative. Due

to the limited availability of direct experimental data for this specific compound in published

literature, this guide outlines a plausible synthetic approach based on established organic

chemistry principles and provides a detailed framework for its characterization using modern

analytical techniques.

Compound Identity and Properties
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, also known as 2,3-diethyl-2,3-

dimethylsuccinonitrile, is a dinitrile with a highly substituted butane backbone. The presence of

two adjacent quaternary carbon atoms sterically hinders the central carbon-carbon bond.

Property Value

Molecular Formula C₁₀H₁₆N₂

Molecular Weight 164.25 g/mol [1]

CAS Number
128903-20-8 (Unspecified stereochemistry)[1],

85688-81-9 (meso form)[2]

IUPAC Name 2,3-diethyl-2,3-dimethylbutanedinitrile
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Proposed Synthesis
A specific, peer-reviewed synthesis protocol for Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is
not readily available in the current literature. However, a logical and feasible approach involves

the alkylation of a suitable nitrile precursor. A plausible two-step synthesis is proposed, starting

from 2-methylbutanenitrile.

Proposed Synthetic Pathway
The proposed synthesis involves a base-mediated dimerization and subsequent diethylation of

2-methylbutanenitrile.

Step 1: Dimerization Step 2: Diethylation

2-methylbutanenitrile Carbanion Intermediate

Strong Base (e.g., NaNH2)
in liquid NH3

2,3-dimethylsuccinonitrile

Reaction with another
2-methylbutanenitrile molecule

2,3-dimethylsuccinonitrile Butanedinitrile,
2,3-diethyl-2,3-dimethyl-

1. Strong Base (e.g., LDA)
2. Ethyl Halide (e.g., C2H5I)

Click to download full resolution via product page

Proposed synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,3-dimethylsuccinonitrile

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a dry ice/acetone condenser is charged with anhydrous liquid

ammonia.

Formation of Sodium Amide: Small pieces of sodium metal are added portion-wise to the

liquid ammonia with stirring until a persistent blue color is observed. A catalytic amount of

ferric nitrate is then added to facilitate the formation of sodium amide. The blue color will

dissipate, indicating the conversion of sodium to sodium amide.

Carbanion Formation: 2-methylbutanenitrile, dissolved in anhydrous diethyl ether, is added

dropwise to the sodium amide suspension at -78 °C. The mixture is stirred for 1-2 hours to
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ensure complete formation of the carbanion.

Dimerization: Another equivalent of 2-methylbutanenitrile is added dropwise to the reaction

mixture. The reaction is allowed to proceed for several hours at -78 °C and then slowly

warmed to room temperature to evaporate the ammonia.

Work-up and Purification: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous

layer is extracted with diethyl ether. The combined organic extracts are washed with brine,

dried over anhydrous magnesium sulfate, and the solvent is removed under reduced

pressure. The crude product is purified by vacuum distillation or column chromatography to

yield 2,3-dimethylsuccinonitrile.

Step 2: Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-

Reaction Setup: A dry, three-necked round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen) is charged with a solution of diisopropylamine in anhydrous

tetrahydrofuran (THF). The flask is cooled to -78 °C.

LDA Formation: A solution of n-butyllithium in hexanes is added dropwise to the

diisopropylamine solution. The mixture is stirred at -78 °C for 30 minutes to form lithium

diisopropylamide (LDA).

Deprotonation: A solution of 2,3-dimethylsuccinonitrile in anhydrous THF is added dropwise

to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete

deprotonation.

Alkylation: Two equivalents of ethyl iodide are added dropwise to the reaction mixture at -78

°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers

are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent

is evaporated. The crude product is purified by column chromatography on silica gel to afford

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
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Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized

Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The following analytical techniques are

recommended.

Spectroscopic Data (Predicted)
Technique Expected Observations

¹H NMR

Signals corresponding to the methyl and ethyl

protons. Due to the symmetry of the meso

compound, a simplified spectrum is expected.

The ethyl group would show a triplet for the

methyl protons and a quartet for the methylene

protons. The methyl groups attached to the

quaternary carbons would appear as a singlet.

¹³C NMR

A characteristic signal for the nitrile carbon is

expected in the range of 115-125 ppm. Signals

for the quaternary carbons, methylene carbons

of the ethyl groups, and methyl carbons would

also be present.

FTIR

A sharp, medium-intensity absorption band

around 2240-2260 cm⁻¹ corresponding to the

C≡N stretching vibration. Aliphatic C-H

stretching vibrations will be observed in the

2850-3000 cm⁻¹ region.

Mass Spec.

The molecular ion peak (M⁺) should be

observed at m/z = 164. Fragmentation patterns

would likely involve the loss of ethyl and methyl

groups.

Characterization Workflow
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Synthesized Crude Product

Purification
(Column Chromatography/Distillation)

Purity Assessment
(TLC, GC-MS)

Structural Elucidation

¹H and ¹³C NMR FTIR Spectroscopy Mass Spectrometry Elemental Analysis

Final Characterization Report
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A general workflow for the characterization of the title compound.

Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃).

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration

of all signals.
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For ¹³C NMR, record the chemical shifts of all distinct carbon atoms. A DEPT

(Distortionless Enhancement by Polarization Transfer) experiment can be performed to

differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire the IR spectrum of the purified compound using either a neat liquid film (if the

compound is an oil) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if the

compound is a solid).

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption frequencies, paying close attention to the C≡N and C-

H stretching regions.

Mass Spectrometry (MS):

Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique,

such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-

MS analysis.

Identify the molecular ion peak and analyze the fragmentation pattern to support the

proposed structure.

High-resolution mass spectrometry (HRMS) should be performed to determine the exact

mass and confirm the elemental composition.

Elemental Analysis:

Submit a sample of the highly purified compound for elemental analysis (C, H, N).

Compare the experimentally determined percentages of each element with the calculated

theoretical values to further confirm the purity and composition of the compound.

Potential Applications and Future Directions
While specific biological activities or applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
are not well-documented, its structure suggests potential areas for investigation:
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Drug Development: The dinitrile functionality can be a precursor to other functional groups,

making it a potential building block in the synthesis of more complex, biologically active

molecules. The steric hindrance around the central bond may impart unique conformational

properties to its derivatives.

Materials Science: Dinitriles can serve as monomers or cross-linking agents in polymer

synthesis. The tetra-substituted nature of this compound could lead to polymers with

interesting thermal and mechanical properties.

Ligand Design: The nitrogen atoms of the nitrile groups possess lone pairs of electrons and

could potentially coordinate with metal ions, suggesting its use as a ligand in coordination

chemistry.

Further research is required to explore the chemical reactivity, biological activity, and material

properties of this compound. The synthetic and characterization protocols outlined in this guide

provide a solid foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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